3-[(4-Fluorophenyl)amino]-6-methylphenol
Description
3-[(4-Fluorophenyl)amino]-6-methylphenol is a phenolic derivative characterized by a methyl group at the 6-position of the phenol ring and a 4-fluorophenylamino substituent at the 3-position.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
5-(4-fluoroanilino)-2-methylphenol |
InChI |
InChI=1S/C13H12FNO/c1-9-2-5-12(8-13(9)16)15-11-6-3-10(14)4-7-11/h2-8,15-16H,1H3 |
InChI Key |
IJNRURFWIGJBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-Fluorophenyl)amino]-6-methylphenol can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another approach involves the biocatalytic synthesis of chiral alcohols and amino acids, which can be used to develop pharmaceuticals . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)amino]-6-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds . Common reagents used in these reactions include organoboron compounds and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. Additionally, the compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Scientific Research Applications
3-[(4-Fluorophenyl)amino]-6-methylphenol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it may be explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders. In industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)amino]-6-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 3-[(4-Methoxyphenyl)amino]-6-methylphenol (CAS: 107455-72-1)
- Structure : Replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety.
- Key Differences :
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing fluorine (-F). This alters reactivity in electrophilic substitution reactions.
- Solubility : Methoxy groups enhance solubility in polar solvents relative to fluorine.
- Synthetic Yield : Reported yields for this analog (72–77%) suggest favorable reaction kinetics under similar conditions .
b) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolylpyrazolyl)thiazole (Compound 5)
- Structure : Contains a fluorophenyl-substituted triazole-pyrazole-thiazole scaffold.
Functional Group Modifications
a) Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamate (L1)
- Structure : Incorporates a carbamate group and fluorobenzylamine substituent.
- Flexibility: The carbamate group introduces conformational flexibility, unlike the rigid phenol core in 3-[(4-fluorophenyl)amino]-6-methylphenol.
b) N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide
- Structure: Features a fluorobenzamide-pyrimidinone scaffold.
- Key Differences: Inhibitory Activity: Demonstrated high binding affinity (-9.0 kcal/mol) to Anopheles gambiae kynurenine formamidase, suggesting fluorophenyl groups enhance target recognition in enzyme inhibition .
Crystallographic and Conformational Comparisons
- Isostructural Compounds: Fluorophenyl-containing analogs (e.g., compounds 4 and 5 in ) crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. This contrasts with simpler phenolic derivatives, which may form less complex packing arrangements due to reduced steric bulk .
- Planarity vs. Non-Planarity: The perpendicular orientation of fluorophenyl groups in thiazole derivatives () reduces conjugation compared to the planar 3-[(4-fluorophenyl)amino]-6-methylphenol, impacting photophysical properties.
Data Tables
Table 1: Structural and Electronic Comparison of Fluorophenyl-Containing Compounds
Research Findings and Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances stability against oxidative degradation compared to methoxy analogs, making it preferable in pharmaceuticals requiring metabolic resistance.
- Biological Interactions: Fluorophenyl groups improve binding to hydrophobic enzyme pockets (e.g., EthR, KFase), as seen in L1 and pyrimidinone derivatives .
- Synthetic Feasibility : Methoxy-substituted analogs achieve higher yields (72–77%) than fluorophenyl derivatives in some cases, though fluorine’s stability may justify lower yields in target applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
